molecular formula C12H16O2 B8555653 AI3-36851 CAS No. 20052-58-8

AI3-36851

Cat. No. B8555653
M. Wt: 192.25 g/mol
InChI Key: AUJJFWDCTOITGM-UHFFFAOYSA-N
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Patent
US07384947B2

Procedure details

A solution of precocene I (5.0 g, 26.3 mmol) in EtOH (200 mL) was hydrogenated by using 10% Pd/C (0.5 g ) as catalyst. The catalyst was filtered of and EtOH was removed under reduced pressure. The crude material was then washed with dichloromethane (2×50 mL) to afford the desired product as white solid (4.55 g, 90%). 1H-NMR (CD3CN) δ 6.97 (d, J=8.0 Hz,1H), 6.42 (d, J=8.0 Hz, 1H), 6.27 (s,1H), 3.74 (s, 3 H), 2.72 (t, 2 H), 1.80 (t, 2 H), 1.32 (s, 6 H); MS LC-MS (MH+=193).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[O:7][C:6]2[CH:8]=[C:9]([O:12][CH3:13])[CH:10]=[CH:11][C:5]=2[CH:4]=[CH:3]1>CCO.[Pd]>[CH3:13][O:12][C:9]1[CH:8]=[C:6]2[C:5]([CH2:4][CH2:3][C:2]([CH3:14])([CH3:1])[O:7]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(C=CC2=C(O1)C=C(C=C2)OC)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered of and EtOH
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
WASH
Type
WASH
Details
The crude material was then washed with dichloromethane (2×50 mL)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(OC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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